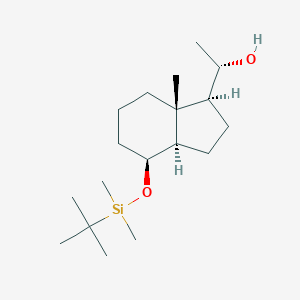![molecular formula C17H16N2O2S B187414 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide CAS No. 134616-45-8](/img/structure/B187414.png)
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazine ring system, which is fused with a phenyl group and an acetamide moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzothiazine ring is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the acetamide group.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide can be compared with other benzothiazine derivatives, such as:
2-[4-(2-Chlorophenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide: This compound has a similar structure but with a chlorine substituent, which may alter its chemical reactivity and biological activity.
2-[4-(2-Methoxyphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
2-[4-(2-Nitrophenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Properties
CAS No. |
134616-45-8 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(2-methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-2-3-7-12(11)19-13-8-4-5-9-14(13)22-15(17(19)21)10-16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
InChI Key |
WAZIFPWEFSQVPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


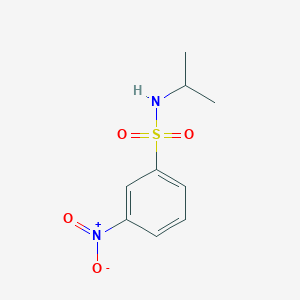
![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
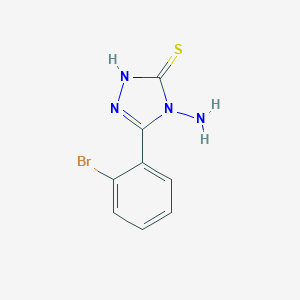
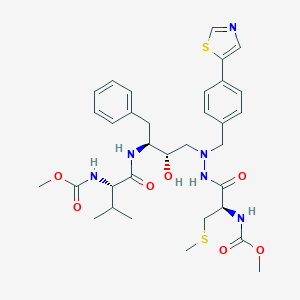
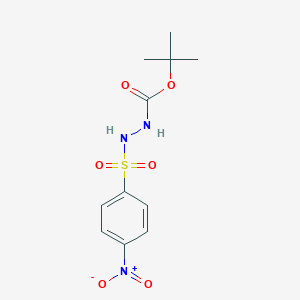
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
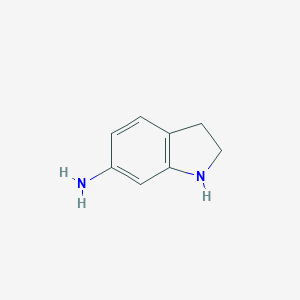
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
